HyNic-PEG4-alkyne is classified as a bioorthogonal reagent, specifically within the category of alkyne-functionalized polyethylene glycols. It is synthesized through organic chemistry techniques, often involving multiple steps to ensure the integrity and functionality of the compound. The PEG component enhances solubility in aqueous environments, while the alkyne provides reactive sites for click chemistry reactions.
The synthesis of HyNic-PEG4-alkyne involves several key steps:
This multi-step synthesis can be optimized for yield and purity using automated synthesizers in industrial settings .
The molecular structure of HyNic-PEG4-alkyne can be described as follows:
The general formula can be represented as:
Where corresponds to the number of ethylene glycol units in the PEG chain (in this case, 4).
HyNic-PEG4-alkyne participates in several important chemical reactions:
The typical conditions for CuAAC involve:
The mechanism of action for HyNic-PEG4-alkyne primarily revolves around its ability to facilitate bioorthogonal reactions:
This bioorthogonal reactivity makes HyNic-PEG4-alkyne an essential tool in biochemical research .
HyNic-PEG4-alkyne exhibits several notable physical and chemical properties:
The compound's structure contributes to its relatively high boiling point compared to other organic compounds due to the presence of multiple functional groups .
HyNic-PEG4-alkyne has diverse applications in scientific research:
Its unique properties enable researchers to design sophisticated experiments that require precise control over molecular interactions .
The evolution of bioconjugation chemistry has been revolutionized by click chemistry reagents that enable precise, efficient, and biocompatible coupling of biomolecules. HyNic-PEG4-alkyne represents a sophisticated bifunctional linker engineered to address critical challenges in constructing next-generation biotherapeutics, particularly antibody-drug conjugates (ADCs). This compound uniquely integrates two orthogonal reactive groups: 6-hydrazinonicotinyl (HyNic) for carbonyl conjugation and terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), interconnected by a tetraethylene glycol (PEG4) spacer. The strategic molecular architecture allows simultaneous addressing of two fundamental ADC development challenges: site-specific conjugation and controlled payload release. As pharmaceutical development increasingly prioritizes homogeneous conjugates with defined drug-to-antibody ratios (DARs), HyNic-PEG4-alkyne provides a versatile chemical bridge between biological targeting agents and potent therapeutic payloads [1] [4] [9].
Table 1: Fundamental Characteristics of HyNic-PEG4-alkyne
Property | Specification |
---|---|
Molecular Formula | C₂₀H₃₀N₄O₅ |
Molecular Weight | 406.48 g/mol |
Reactive Group 1 | HyNic (aldehyde-reactive) |
Reactive Group 2 | Terminal alkyne (click chemistry) |
Spacer | PEG4 (16-atom ethylene glycol) |
Solubility Characteristics | Soluble in DMSO, DMF, THF |
Primary Applications | ADC synthesis, PROTACs, probes |
The development of antibody-drug conjugates has undergone transformative changes since the first-generation conjugates employed stochastic conjugation chemistries targeting native lysine or cysteine residues. Early ADCs like Mylotarg® (gemtuzumab ozogamicin) utilized hydrazone linkages formed through carbonyl-aminooxy coupling, but suffered from heterogeneity and instability issues that compromised therapeutic efficacy. The introduction of bioorthogonal click chemistry represented a paradigm shift, enabling specific conjugation under physiological conditions without interfering with biological processes [8] [10].
The conceptual foundation for reagents like HyNic-PEG4-alkyne was laid by two key advancements: (1) the refinement of carbonyl-based conjugation chemistry to form more stable oxime linkages compared to hydrazones, and (2) the revolutionary copper-catalyzed azide-alkyne cycloaddition (CuAAC) that provided unprecedented specificity in bioconjugation. These developments addressed the pharmacokinetic limitations of heterogeneous conjugates, where variable drug-to-antibody ratios resulted in differential clearance rates and therapeutic indices. As research progressed, bifunctional linkers emerged that could simultaneously address multiple conjugation challenges – stability, solubility, and controlled release. HyNic-PEG4-alkyne epitomizes this evolution, combining the reliability of carbonyl chemistry with the precision of click chemistry, while incorporating PEG spacers to improve water solubility and reduce aggregation [5] [8] [10].
The trajectory of linker technology reveals a clear shift toward modular designs that enable "mix-and-match" approaches to ADC assembly. Where early conjugation strategies required complex antibody engineering, modern click chemistry reagents like HyNic-PEG4-alkyne allow straightforward two-step conjugation processes: initial site-specific introduction of an azide or aldehyde handle to the antibody, followed by efficient coupling with the complementary functionality on the linker-payload complex. This modular approach significantly streamlines ADC production while ensuring homogeneity and preserved bioactivity [8].
HyNic-PEG4-alkyne serves as a molecular bridge that strategically connects three critical ADC elements: the antibody targeting moiety, the spacer system, and the cytotoxic payload. Its bifunctional design enables a two-stage conjugation process that ensures precise assembly of ADC components. The HyNic group (6-hydrazinonicotinyl acetone hydrazone) specifically reacts with aromatic aldehydes or ketones to form stable bis-aryl hydrazone bonds, typically introduced to antibodies through periodate oxidation of glycans or engineered aldehyde tags. This reaction proceeds efficiently at mildly acidic pH (5-6), conditions that maintain antibody integrity while promoting conjugation kinetics [1] [4] [9].
Simultaneously, the terminal alkyne group enables copper-catalyzed cycloaddition with azide-functionalized payloads, forming stable 1,2,3-triazole linkages that resist premature cleavage in circulation. The intervening PEG4 spacer plays several crucial roles: (1) enhancing water solubility of hydrophobic payloads, (2) providing spatial separation between antibody and payload to minimize steric interference with antigen binding, and (3) offering controlled cleavability through acid-labile hydrazone bonds that release payloads in the acidic environment of lysosomes (pH 4.5-5.0) following cellular internalization. This dual functionality makes HyNic-PEG4-alkyne particularly valuable for constructing homogeneous ADCs with defined drug-to-antibody ratios (DARs), addressing the pharmacokinetic limitations of heterogeneous conjugates [1] [4].
Table 2: Functional Attributes of HyNic-PEG4-alkyne in ADC Assembly
Structural Element | Function | Biological Advantage |
---|---|---|
HyNic Group | Forms stable hydrazone bonds with antibody aldehydes | Site-specific conjugation to oxidized glycans or engineered tags |
Terminal Alkyne | Click chemistry with azide-functionalized payloads via CuAAC | Bioorthogonal reaction enabling precise payload attachment |
PEG4 Spacer | 16-atom polyethylene glycol chain | Enhances solubility, reduces aggregation, provides spatial separation |
Hydrazone Linkage | Acid-cleavable bond between HyNic and carbonyl group | Controlled payload release in acidic intracellular compartments (lysosomes) |
The incorporation of four ethylene oxide units in the spacer represents an optimization between several competing factors: sufficient length to minimize steric hindrance, compact size to preserve ADC pharmacokinetics, and enhanced hydrophilicity to improve conjugate solubility. Compared to shorter PEG spacers (PEG2 or PEG3), the PEG4 chain in HyNic-PEG4-alkyne provides approximately 16Å of extension, which has been shown to significantly improve antigen binding affinity and payload efficacy while maintaining favorable clearance profiles. Additionally, the ethylene glycol repeats confer substantial hydration capacity, effectively shielding hydrophobic payloads from aqueous environments and reducing non-specific interactions during systemic circulation [4] [6].
When evaluated against other commercially available alkyne-functionalized linkers, HyNic-PEG4-alkyne demonstrates distinctive advantages and specialized applications. Its unique value proposition lies in the strategic combination of aldehyde reactivity and click chemistry functionality within a compact molecular architecture. For ADC development, this bifunctionality enables sequential conjugation approaches that are impractical with conventional linkers [4] [6] [8].
DBCO-PEG4-alkyne represents perhaps the closest comparator, featuring strain-promoted alkyne-azide cycloaddition capability without requiring copper catalysts. While DBCO reagents offer advantages for in vivo applications by eliminating copper toxicity concerns, their large cyclooctyne moiety increases hydrophobicity and may promote aggregation. Additionally, DBCO-azide cycloadditions form regioisomeric triazoles with potentially different stability profiles compared to the regiospecific 1,4-triazole formed in CuAAC reactions. In contrast, HyNic-PEG4-alkyne maintains a compact molecular structure (MW 406.48) that minimizes hydrophobic interactions while enabling copper-catalyzed reactions that proceed with second-order rate constants up to 460,000 M⁻¹s⁻¹ under optimal conditions – significantly faster than strain-promoted alternatives [6] [8] [10].
Tetrazine-trans-cyclooctene (TCO) linkers represent another class of bioorthogonal reagents that offer extremely fast kinetics (k₂ ~ 10³-10⁶ M⁻¹s⁻¹). However, these systems suffer from several limitations: (1) TCO moieties exhibit limited stability in serum due to isomerization, (2) tetrazines can react with endogenous thiols leading to non-specific conjugation, and (3) the hydrophobicity of these systems often exceeds that of HyNic-PEG4-alkyne. The PEG4 spacer in HyNic-PEG4-alkyne provides superior hydrophilicity, with solubility characteristics enabling formulation in aqueous-organic mixtures without precipitation – a significant advantage for pharmaceutical processing [8] [10].
Table 3: Comparative Analysis of Alkyne-Functionalized Linker Systems
Linker Type | Reaction Kinetics (k₂, M⁻¹s⁻¹) | Molecular Weight | Hydrophobicity | Key Advantages |
---|---|---|---|---|
HyNic-PEG4-alkyne | CuAAC: ≤4.6×10⁵ | 406.48 | Moderate | Dual functionality (aldehyde + click), cleavable linker, enhanced solubility |
DBCO-PEG4-alkyne | SPAAC: 0.07-2.9 | ~600-700 | High | Copper-free click chemistry, good stability |
Aminooxy-PEG4-alkyne | Oxime ligation: ~0.03 | ~350-400 | Low-Moderate | Direct oxime formation, no copper catalyst required |
Tetrazine-PEG4-alkyne | IEDDA: 10³-10⁶ | ~500-600 | High | Ultra-fast kinetics, copper-free reaction |
Boc-HyNic-PEG2-alkyne | CuAAC: ≤4.6×10⁵ | 378.42 | Moderate | Protected HyNic group for selective deprotection, shorter spacer |
The Boc-HyNic-PEG2-alkyne variant provides an instructive comparison regarding PEG spacer length. With only two ethylene glycol units, this analog offers reduced hydrodynamic volume (MW 378.42) but correspondingly lower hydrophilicity. The Boc protection strategy allows selective deprotection of the HyNic group after conjugation of the alkyne end to azide-functionalized components. However, the shorter PEG2 spacer may compromise solubility for highly hydrophobic payloads and provide insufficient separation between antibody and drug, potentially leading to reduced antigen binding affinity. The PEG4 length in HyNic-PEG4-alkyne represents an optimal balance that maximizes these parameters without introducing excessive molecular weight that might accelerate blood clearance [7] [9].
For specialized applications requiring controlled drug release, HyNic-PEG4-alkyne's acid-labile hydrazone linkage provides a significant advantage over stable triazole linkages formed by conventional alkyne-azide cycloadditions. This cleavable feature enables selective payload release in the acidic tumor microenvironment or intracellular compartments, potentially reducing systemic toxicity. The PEG spacer further enhances this functionality by providing sufficient distance between the antibody and cleavage site, ensuring efficient hydrolysis kinetics [1] [4] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0